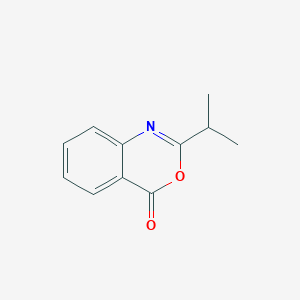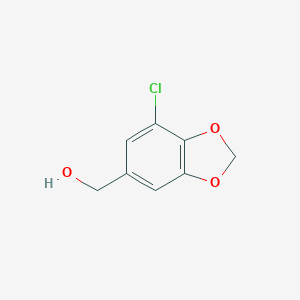
(7-Cloro-1,3-benzodioxol-5-il)metanol
Descripción general
Descripción
(7-Chloro-1,3-benzodioxol-5-yl)methanol is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of a chlorine atom at the 7th position and a hydroxymethyl group at the 5th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Aplicaciones Científicas De Investigación
(7-Chloro-1,3-benzodioxol-5-yl)methanol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
- Indoles, a structurally related class of molecules, have been studied for their anticancer activity. Microtubules and tubulin proteins are common targets for antitubulin agents . These agents modulate microtubule assembly, leading to mitotic blockade and cell apoptosis.
Target of Action
Pharmacokinetics (ADME)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-1,3-benzodioxol-5-yl)methanol typically involves the chlorination of 1,3-benzodioxole followed by the introduction of a hydroxymethyl group. One common method is the reaction of 1,3-benzodioxole with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 7th position. This is followed by a hydroxymethylation reaction using formaldehyde and a base to introduce the hydroxymethyl group at the 5th position.
Industrial Production Methods
Industrial production of (7-Chloro-1,3-benzodioxol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloro-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (7-Chloro-1,3-benzodioxol-5-yl)carboxylic acid.
Reduction: (7-Chloro-1,3-benzodioxol-5-yl)methanol.
Substitution: (7-Amino-1,3-benzodioxol-5-yl)methanol or (7-Thio-1,3-benzodioxol-5-yl)methanol.
Comparación Con Compuestos Similares
Similar Compounds
(7-Methoxy-1,3-benzodioxol-5-yl)methanol: Similar structure but with a methoxy group instead of a chlorine atom.
(7-Chloro-1,3-benzodioxol-5-yl)carboxylic acid: An oxidized form of the compound.
(7-Amino-1,3-benzodioxol-5-yl)methanol: A substitution product with an amino group.
Uniqueness
(7-Chloro-1,3-benzodioxol-5-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCGDRZCGPHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179110-08-8 | |
| Record name | (7-chloro-1,3-dioxaindan-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
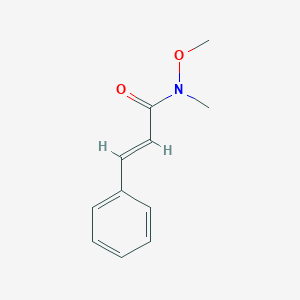
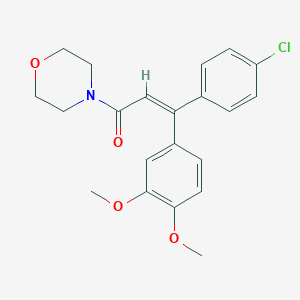
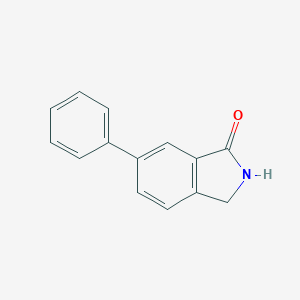
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene](/img/structure/B180243.png)
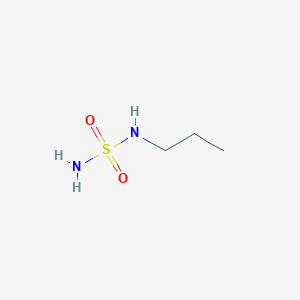
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)
![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
